2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile
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Overview
Description
2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile typically involves multi-step organic reactions. One possible route could involve the condensation of 1,3-dioxoindene with 4-ethylaniline in the presence of a suitable catalyst. The reaction conditions might include specific temperatures, solvents, and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions could alter the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other derivatives of indene and aniline, such as:
- 2-(1,3-dioxoinden-2-ylidene)-2-anilinoacetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(4-methylanilino)acetonitrile
Uniqueness
The uniqueness of 2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties. These properties might make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(4-ethylanilino)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-2-12-7-9-13(10-8-12)21-16(11-20)17-18(22)14-5-3-4-6-15(14)19(17)23/h3-10,21H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGFLTKCLXEDID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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